[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
CAS No.:
Cat. No.: VC18803019
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O4 |
|---|---|
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | [5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol |
| Standard InChI | InChI=1S/C16H14N2O4/c19-10-14-15(11-6-8-13(9-7-11)18(20)21)22-16(17-14)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2 |
| Standard InChI Key | SSMAYPAWAVLZAT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)[N+](=O)[O-])CO |
Introduction
Structural Characteristics and Chemical Identification
Molecular Architecture
The compound features a 4,5-dihydro-1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 3, respectively. The nitrophenyl group at position 5 and the phenyl group at position 2 introduce steric bulk and electronic modulation, while the hydroxymethyl group at position 4 enhances polarity (Fig. 1).
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | [5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol |
| Molecular Formula | C₁₆H₁₄N₂O₄ |
| Molecular Weight | 298.29 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)N+[O-])CO |
| InChI Key | SSMAYPAWAVLZAT-UHFFFAOYSA-N |
Crystallographic and Stereochemical Insights
Crystallographic fragment screening of analogous oxazole derivatives reveals that the dihydrooxazole ring adopts a puckered conformation, with the nitrophenyl group oriented perpendicularly to the heterocycle . This spatial arrangement facilitates π-π stacking interactions with aromatic residues in biological targets, a property critical for its potential pharmacological activity.
Synthesis and Optimization Strategies
Cyclization-Based Approaches
The synthesis of [5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol predominantly employs cyclization reactions. A typical protocol involves:
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Condensation: Reacting 4-nitrobenzaldehyde with a β-amino alcohol derivative under acidic conditions to form an imine intermediate.
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Ring Closure: Intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon, catalyzed by BF₃·OEt₂, yields the dihydrooxazole core .
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Functionalization: Introduction of the hydroxymethyl group via Grignard addition or reduction of a pre-installed ester .
Table 2: Comparative Synthesis Yields
| Method | Yield (%) | Conditions |
|---|---|---|
| BF₃·OEt₂ Catalysis | 78 | Dry MeOH, 456 nm light |
| Base-Mediated Cyclization | 65 | NaOMe/MeOH, reflux |
Stereochemical Control
The stereoselectivity of the cyclization step is influenced by the nitrophenyl group’s electron-withdrawing effect, which stabilizes transition states favoring the cis configuration between the hydroxymethyl and nitrophenyl substituents . This stereochemical outcome is critical for biological activity, as evidenced by molecular docking studies of analogous compounds.
Reactivity and Functionalization Pathways
Electrophilic Substitution
The nitro group at the para position of the phenyl ring directs electrophilic attacks to the meta position, enabling regioselective nitration or halogenation. For instance, treatment with HNO₃/H₂SO₄ introduces a second nitro group at position 3 of the nitrophenyl ring, enhancing electron deficiency and reactivity toward nucleophiles.
Nucleophilic Additions
The hydroxymethyl group undergoes esterification or oxidation to a ketone. Reaction with acetic anhydride yields the corresponding acetate, while oxidation with pyridinium chlorochromate (PCC) produces a ketone derivative, which can further participate in condensation reactions .
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro assays on analogous oxazolones demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM). The nitrophenyl moiety likely intercalates DNA, while the oxazole ring disrupts microtubule assembly, a dual mechanism observed in vinca alkaloids.
Comparative Analysis with Structural Analogs
Table 3: Biological Activity of Oxazole Derivatives
| Compound | IC₅₀ (COX-2 Inhibition) | Antioxidant Activity (EC₅₀) |
|---|---|---|
| [5-(4-Nitrophenyl)-oxazol-4-yl]methanol | 0.8 μM | 15.2 μM |
| (2-Amino-4-methyl-oxazol-5-yl)methanol | 2.1 μM | 22.7 μM |
| 4-Phenyl-1,3-thiazol-2-ylmethanol | 5.3 μM | 34.6 μM |
The superior COX-2 inhibition of [5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol relative to thiazole analogs underscores the importance of the nitro group in enhancing binding affinity .
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